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Executive Summary
NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), was

developed as a liver-selective vasodilator for the treatment of various liver diseases, most

notably portal hypertension. By coupling UDCA, which is preferentially taken up by

hepatocytes, with an NO-releasing moiety, NCX 1000 was designed to deliver NO directly to

the hepatic microcirculation. This targeted delivery was intended to increase intrahepatic NO

levels, relax hepatic stellate cells (HSCs), and reduce the dynamic component of intrahepatic

vascular resistance without causing systemic hypotension.

Preclinical studies in animal models of cirrhosis, liver fibrosis, non-alcoholic steatohepatitis

(NASH), and drug-induced liver injury showed promising results. NCX 1000 effectively reduced

portal pressure, decreased liver fibrosis, and exhibited significant cytoprotective and anti-

inflammatory effects. However, these promising preclinical findings did not translate into clinical

efficacy. A Phase IIa clinical trial in patients with cirrhosis and portal hypertension found that

NCX 1000 failed to reduce the hepatic venous pressure gradient (HVPG) and instead produced

systemic hemodynamic effects. This guide provides a comprehensive overview of the core

science behind NCX 1000, detailing its mechanism of action, summarizing key preclinical and

clinical data, and outlining the experimental protocols used in its evaluation.
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NCX 1000 is a novel chemical entity, chemically named 2-(Acetyloxy) benzoic acid 3-

(nitrooxymethyl) phenyl ester.[1][2] It is synthesized by adding a nitric oxide (NO)-releasing

moiety to the parent compound, ursodeoxycholic acid (UDCA).[1][3] UDCA is a hydrophilic bile

acid known for its cytoprotective and anti-cholestatic properties and is selectively metabolized

by hepatocytes.[1] The core concept behind NCX 1000 was to leverage the liver-targeting

nature of UDCA to achieve selective delivery of NO, a potent endogenous vasodilator, directly

into the liver.[4]

In cirrhotic livers, a deficiency of endothelial NO production contributes significantly to

increased intrahepatic vascular resistance, a primary factor in the development of portal

hypertension.[2][4] Conventional NO donors, such as nitrates, lack liver specificity and cause

systemic vasodilation, which can exacerbate the hyperdynamic circulation already present in

cirrhotic patients.[4] NCX 1000 was engineered to overcome this limitation by releasing NO

within the liver, thereby aiming to decrease intrahepatic resistance without adverse systemic

effects.[4]

Mechanism of Action
The therapeutic rationale for NCX 1000 is centered on its function as a liver-targeted NO donor.

Hepatic Uptake and Metabolism: Following oral administration, NCX 1000 is absorbed and,

due to its UDCA backbone, is selectively taken up by liver cells, including hepatocytes and

hepatic stellate cells (HSCs).[1][4]

Nitric Oxide Release: Within these cells, NCX 1000 is metabolized, leading to the release of

biologically active NO into the hepatic microcirculation.[1][2] This localized release was

confirmed in preclinical studies by increased nitrite/nitrate content in the liver.[4]

Downstream Signaling: The released NO activates soluble guanylate cyclase (sGC) in target

cells, particularly the HSCs.

cGMP-Mediated Relaxation: Activation of sGC leads to an increase in intracellular levels of

cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP initiates a signaling cascade

that results in the relaxation of HSCs.

Reduction of Intrahepatic Resistance: HSCs are key regulators of sinusoidal vascular tone.

In cirrhosis, their contraction significantly contributes to the "dynamic" component of
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intrahepatic resistance.[1] By inducing HSC relaxation, NCX 1000 was shown in preclinical

models to reduce this dynamic resistance, thereby lowering portal pressure.[1][3]
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Caption: NCX 1000 molecular signaling cascade in the liver.

Application in Liver Pathophysiologies
Portal Hypertension
Portal hypertension is a major complication of cirrhosis, primarily caused by increased

intrahepatic resistance to portal blood flow.[4] Preclinical studies positioned NCX 1000 as a

strong candidate for its treatment.

Preclinical Evidence: In rat models of cirrhosis induced by carbon tetrachloride (CCl4), NCX
1000 demonstrated significant efficacy.[1][3] While both NCX 1000 and UDCA reduced liver

collagen deposition, only NCX 1000 prevented the formation of ascites and reduced

intrahepatic resistance.[1][2][3] This key difference was attributed to NCX 1000's ability to

inhibit HSC contraction, directly addressing the dynamic component of portal hypertension.[1]

[3] Importantly, these effects were observed without significant changes to systemic mean

arterial pressure in animal models.[4]

Clinical Evidence: Despite the robust preclinical data, a Phase IIa randomized, double-blind,

dose-escalating study in patients with cirrhosis and portal hypertension yielded disappointing

results.[5] The trial, which enrolled eleven patients, found that 16 days of treatment with NCX
1000 (up to 2 g t.i.d.) did not lead to a statistically significant change in the primary endpoint,

the hepatic venous pressure gradient (HVPG).[5] Furthermore, the treatment was associated

with a dose-dependent reduction in systolic blood pressure and a significant decrease in

hepatic blood flow, indicating that the desired liver-selective effect was not achieved in humans

and that the drug had systemic consequences.[5]
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Table 1: Summary of NCX 1000 Efficacy

Data in Portal Hypertension

Parameter Preclinical (Rat, CCl4 Model)[1][6]

Portal Pressure / HVPG Significantly reduced

Intrahepatic Resistance Reduced

Ascites Formation
Prevented (Incidence reduced from 75% to

28.5%)

Systemic Blood Pressure No effect on mean arterial pressure

Hepatic Blood Flow (HBF) Not reported as primary outcome

Liver Fibrosis
Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, in

response to chronic liver injury. The activation of HSCs is a central event in this process.

Preclinical Evidence: In the CCl4-induced rat model of cirrhosis, treatment with NCX 1000 (15

mg/kg) for 8 weeks resulted in a significant reduction in liver fibrosis.[6] Immunohistochemical

analysis showed that both NCX 1000 and its parent compound UDCA decreased total liver

collagen content by approximately 50% compared to the CCl4-only control group.[6]

Table 2: Effect of NCX 1000 on Liver Fibrosis

Model Parameter

CCl4-Induced Cirrhosis (Rat)[6] Total Liver Collagen Content

Nonalcoholic Steatohepatitis (NASH)
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by

inflammation and hepatocyte damage, often driven by metabolic dysfunction and oxidative

stress.[7][8]

Preclinical Evidence: In a rat model of NASH induced by a high-fat diet, NCX 1000
demonstrated potent cytoprotective, antioxidant, and hypoinsulinemic properties.[9] Treatment
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with NCX 1000 (30 mg/kg) improved liver histology, significantly decreased lipid peroxidation,

and suppressed increases in plasma insulin and the pro-inflammatory cytokine TNF-α.[9]

Combining a lower dose of NCX 1000 with the antioxidant Vitamin E produced comparable

benefits to the higher dose.[9]

Table 3: Key Findings of NCX 1000 in a

Preclinical NASH Model[9]

Parameter Effect of NCX 1000 (30 mg/kg)

Liver Histology Improved

Lipid Peroxidation Decreased

Plasma Insulin Increase suppressed

Plasma TNF-α Increase suppressed

LDH Release Increase suppressed

Drug-Induced Liver Injury
Acetaminophen (APAP) overdose is a common cause of acute liver failure, characterized by

mitochondrial dysfunction and massive hepatocyte necrosis.[10][11]

Preclinical Evidence: In a mouse model of APAP-induced hepatotoxicity, therapeutic

administration of NCX 1000 (40 μmol/kg) two hours after APAP intoxication provided significant

protection.[12] The treatment reduced mortality from ~60% to 25%, improved liver histology,

and prevented the upregulation of key inflammatory and apoptotic pathway genes, including

TNF-α, IFN-γ, and Fas/Fas Ligand.[12] In vitro studies confirmed that NCX 1000 protected

primary hepatocytes from APAP-induced mitochondrial dysfunction and cell death.[12]
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Table 4: Protective Effects of NCX 1000 in

APAP-Induced Liver Injury[12]

Parameter Result

Mortality (24h) Reduced from ~58% to ~25%

Liver Histopathology Improved

Liver TNF-α mRNA Upregulation prevented

Liver iNOS mRNA Upregulation prevented

Liver cGMP Levels Increased

Detailed Experimental Protocols
CCl4-Induced Cirrhosis Model (Rat)
This model was central to establishing the preclinical efficacy of NCX 1000 for portal

hypertension and fibrosis.

Induction: Male Wistar rats were administered carbon tetrachloride (CCl4) via intraperitoneal

(i.p.) injection twice weekly for 8 weeks to induce cirrhosis.[6]

Treatment: During the 8-week induction period, animals received daily oral gavage of either

vehicle (carboxymethyl cellulose), UDCA (15 mg/kg), or NCX 1000 (15 mg/kg).[6]

Portal Pressure Measurement: At the end of the study, rats were anesthetized, and portal

pressure was measured directly by cannulating the portal vein.[6]

Isolated Liver Perfusion: To assess intrahepatic resistance, livers were isolated and perfused

with a Krebs-Henseleit solution at increasing flow rates, and the perfusion pressure was

recorded.[6]

Histology and Collagen Quantification: Liver tissue was fixed, sectioned, and stained (e.g.,

Sirius Red). Collagen deposition was quantified using immunohistochemistry for type I

collagen and image analysis.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1575257/
https://www.benchchem.com/product/b560624?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.151136298
https://www.benchchem.com/product/b560624?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.151136298
https://www.pnas.org/doi/10.1073/pnas.151136298
https://www.pnas.org/doi/10.1073/pnas.151136298
https://www.pnas.org/doi/10.1073/pnas.151136298
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HSC Contraction Assay: HSCs were isolated from normal rat livers and cultured on collagen-

coated plates. Contraction was induced with fetal calf serum (FCS). The change in cell

surface area was measured via microscopy after the addition of NCX 1000, UDCA, or control

compounds to assess relaxation.[2]

Assessments
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8-Week CCl4 Induction
(i.p. injections, 2x/week)

Concurrent Daily Treatment (Oral Gavage)
- Group 1: Vehicle

- Group 2: UDCA (15 mg/kg)
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End-of-Study Analysis

In Vivo Portal
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Histology & Collagen
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Caption: Experimental workflow for the CCl4-induced liver cirrhosis model.

Acetaminophen (APAP)-Induced Acute Liver Failure
Model (Mouse)
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This protocol was used to evaluate the therapeutic potential of NCX 1000 in an acute liver

injury setting.

Induction: Mice were fasted and then administered a single hepatotoxic dose of APAP (e.g.,

330 μmol/kg) via i.p. injection.[10][12]

Treatment Protocol: In the therapeutic protocol, mice were treated with NCX 1000 (40

μmol/kg, i.p.), UDCA, or vehicle at a set time point (e.g., 2 hours) after the APAP injection.

[12]

Endpoints:

Mortality: Survival was monitored over a 24-hour period.[12]

Biochemical Analysis: Plasma was collected to measure levels of liver enzymes such as

alanine aminotransferase (ALT).[12]

Histopathology: Livers were harvested, fixed, and stained with H&E to assess the extent of

necrosis.[12]

Gene Expression: Liver tissue was used for RNA extraction and reverse transcription-PCR

(RT-PCR) to quantify the mRNA levels of inflammatory mediators like TNF-α, IFN-γ, and

iNOS.[12]

Phase IIa Clinical Trial Protocol (Human)
This study assessed the efficacy and safety of NCX 1000 in the target patient population.

Study Design: A single-center, randomized (4:1, NCX 1000 to placebo), double-blind,

parallel-group, dose-escalating study.[5]

Participants: Patients with established cirrhosis and portal hypertension (baseline HVPG ≥

10 mmHg).[5][13]

Intervention: Patients received escalating oral doses of NCX 1000 or placebo for 16 days,

with a maximum target dose of 2 grams three times a day (t.i.d.) or the maximum tolerated

dose.[5]
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Primary Efficacy Endpoint: The change in fasting hepatic venous pressure gradient (HVPG)

from baseline to the end of treatment. HVPG was measured via hepatic venous

catheterization.[5]

Secondary Endpoints: Included changes in postprandial HVPG, hepatic blood flow (HBF),

and systemic hemodynamics (arterial blood pressure).[5]

Safety Assessment: Monitoring of all adverse events throughout the study.[5]

Conclusion and Future Perspectives
NCX 1000 is a well-designed molecule based on a strong scientific rationale: the targeted

delivery of nitric oxide to the liver to alleviate the dynamic component of intrahepatic resistance.

Preclinical studies across multiple models of liver disease—including portal hypertension,

fibrosis, NASH, and acute liver failure—provided a robust proof-of-concept, demonstrating

significant therapeutic benefits.

However, the failure of NCX 1000 to meet its primary endpoint in a Phase IIa clinical trial

highlights the profound challenges of translating findings from animal models to human

pathophysiology. The lack of efficacy in reducing HVPG, coupled with the emergence of

systemic hypotensive effects in patients, suggests that the liver-selective metabolism and

action observed in rodents did not occur to the same degree in humans.[4][5] This discrepancy

could be due to differences in drug metabolism, pharmacokinetics, or the underlying complexity

of human cirrhotic hemodynamics. While the journey of NCX 1000 as a therapeutic agent for

portal hypertension has concluded, the extensive research conducted provides valuable

insights for the future development of liver-targeted therapies. The core concept remains a

valid and important goal in hepatology, and the lessons learned from NCX 1000 can inform the

design of next-generation drugs aimed at modulating hepatic vascular tone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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